Kribb11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KRIBB11 is a compound that has been reported to suppress nitric oxide production in microglia . It induces significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .

Synthesis Analysis

KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter . When cells were exposed to heat shock in the presence of KRIBB11, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 was blocked .Molecular Structure Analysis

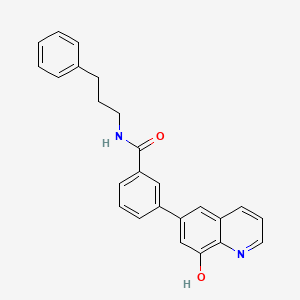

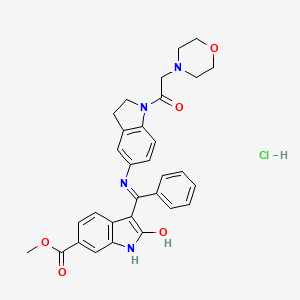

KRIBB11 is a member of the class of indazoles that is 1H-indazole substituted by a [6-(methylamino)-3-nitropyridin-2-yl]amino group at position 5 .Chemical Reactions Analysis

KRIBB11 blocks induction of HSF1 downstream target proteins such as HSP27 and HSP70 by impairing the recruitment of Positive Transcription Elongation Factor b to the HSF1 transcriptional complex .Physical And Chemical Properties Analysis

KRIBB11 has a molecular weight of 284.27 g/mol . Its molecular formula is C13H12N6O2 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Treatment of Glioblastoma

Kribb11 has been shown to induce apoptosis in A172 glioblastoma cells . This is achieved through MULE-dependent degradation of the anti-apoptotic protein MCL-1 . The exclusive effects of Kribb11 in preventing the growth of glioblastoma cells and the related mechanisms have been studied . This could potentially be effective for developing an inhibitory therapeutic strategy for glioblastoma .

Sensitization of Cancer Cells to Anticancer Drugs

Kribb11, an HSF1 inhibitor, has been shown to sensitize various types of cancer cells to treatment with several anticancer drugs . This suggests that Kribb11 could be used in combination with other anticancer drugs to enhance their effectiveness .

Promotion of Microglial Process Elongation

Kribb11 has been found to promote microglial process elongation in both cultured and in vivo conditions . This is significant because the over-activation of microglia, which occurs in nervous system disorders, is usually accompanied by retractions of their ramified processes . Reversing this process retraction could be a potential strategy for preventing neuroinflammation .

Suppression of Neuroinflammation

In addition to promoting microglial process elongation, Kribb11 has also been shown to suppress neuroinflammation . This is achieved by preventing lipopolysaccharide (LPS)-induced shortenings of microglial processes and inflammatory responses in primary cultured microglia and the prefrontal cortex .

Prevention of Depression-like Behaviors in Mice

Kribb11 has been found to prevent depression-like behaviors in mice . This is achieved by preventing LPS-induced inflammatory responses in primary cultured microglia and prefrontal cortexes .

Regulation of Akt-mediated Elongation of Microglial Process

The regulatory effect of Kribb11 on microglial process elongation is Akt-dependent . Akt inhibition was found to block the pro-elongation effect of Kribb11 on microglial processes . This suggests that Kribb11 could potentially be used to regulate Akt-mediated processes .

Mécanisme D'action

Target of Action

Kribb11 is a compound that primarily targets Heat Shock Factor 1 (HSF1) . HSF1 is the master switch for heat shock protein (HSP) expression in eukaryotes . It also targets microglia , key components of the central innate immune system .

Mode of Action

Kribb11 inhibits HSF1 function by impairing the recruitment of Positive Transcription Elongation Factor b to the hsp70 promoter . It has been reported to suppress nitric oxide production in microglia and induce significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .

Biochemical Pathways

Kribb11’s action is associated with the Akt signaling pathway . It has been found that Kribb11 incubation up-regulates phospho-Akt in cultured microglia . The regulatory effect of Kribb11 is Akt-dependent, and Akt inhibition blocks the pro-elongation effect of Kribb11 on microglial process .

Result of Action

Kribb11 has been shown to substantially inhibit the growth of A172 glioma cells by inducing apoptosis . At the molecular level, Kribb11 decreases anti-apoptotic protein MCL-1 levels, which is attributable to the increase in MULE ubiquitin ligase levels . It also prevents microglial activation and neuroinflammation-associated behavioral deficits possibly through inducing the Akt-mediated elongation of microglial process .

Action Environment

The action of Kribb11 can be influenced by environmental factors such as heat shock. When cells are exposed to heat shock in the presence of Kribb11, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 is blocked . .

Safety and Hazards

Propriétés

IUPAC Name |

2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJEQIMIJJCLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kribb11 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)

![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)